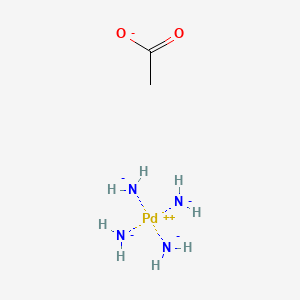
Azanide;palladium(2+);acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;palladium(2+);acetate is a chemical compound that features palladium in a +2 oxidation state, coordinated with acetate and azanide ligands. Palladium(II) acetate is a well-known compound in this category, often used as a catalyst in various organic reactions due to its high reactivity and ability to facilitate carbon-carbon bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Palladium(II) acetate can be synthesized by treating palladium sponge with a mixture of acetic acid and nitric acid. The reaction typically requires an excess of palladium sponge or a nitrogen gas flow to prevent contamination by mixed nitrito-acetate compounds . Another method involves the reaction of palladium nitrate with alkali metal acetates in aqueous acetic acid, which yields a high-purity product .
Industrial Production Methods
Industrial production of palladium(II) acetate often involves dissolving palladium metal in acetic acid at elevated temperatures under an oxygen atmosphere. This method ensures high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Palladium(II) acetate undergoes various types of reactions, including:
Oxidation: Palladium(II) acetate can be reduced to palladium(0) in the presence of hydrogen.
Substitution: It participates in ligand exchange reactions, where acetate ligands can be replaced by other ligands.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Stille couplings.
Common Reagents and Conditions
Common reagents used in reactions with palladium(II) acetate include organometallic nucleophiles, aryl halides, and various ligands. Typical reaction conditions involve mild temperatures and the presence of a base to facilitate the coupling reactions .
Major Products
The major products formed from reactions involving palladium(II) acetate are often complex organic molecules, including pharmaceuticals, agrochemicals, and polymers .
Scientific Research Applications
Palladium(II) acetate is extensively used in scientific research due to its versatility as a catalyst. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drugs such as anti-inflammatory and anticancer agents.
Industry: Applied in the production of polymers, electronic materials, and fine chemicals.
Mechanism of Action
The mechanism by which palladium(II) acetate exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(II) center inserts into a carbon-halogen bond, forming a palladium(IV) intermediate.
Transmetalation: An organometallic nucleophile transfers its organic group to the palladium center.
Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination to form the final product and regenerate the palladium(0) catalyst.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) chloride: Another palladium(II) compound used in similar catalytic applications.
Platinum(II) acetate: A less reactive analog of palladium(II) acetate.
Bis(triphenylphosphine)palladium chloride: A coordination compound with similar catalytic properties.
Uniqueness
Palladium(II) acetate is unique due to its high reactivity and ability to facilitate a wide range of organic transformations. Its versatility and efficiency make it a preferred choice over other palladium and platinum compounds in many catalytic processes .
Properties
Molecular Formula |
C2H11N4O2Pd-3 |
|---|---|
Molecular Weight |
229.56 g/mol |
IUPAC Name |
azanide;palladium(2+);acetate |
InChI |
InChI=1S/C2H4O2.4H2N.Pd/c1-2(3)4;;;;;/h1H3,(H,3,4);4*1H2;/q;4*-1;+2/p-1 |
InChI Key |
GXEVAGPEVFWDBE-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















